molecular formula C10H14BrNO2 B12316016 2-bromo-N-(furan-2-ylmethyl)-3-methylbutanamide

2-bromo-N-(furan-2-ylmethyl)-3-methylbutanamide

Cat. No.: B12316016
M. Wt: 260.13 g/mol
InChI Key: QMJZKMNLKRRENI-UHFFFAOYSA-N
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Description

2-bromo-N-(furan-2-ylmethyl)-3-methylbutanamide is an organic compound that features a bromine atom, a furan ring, and a butanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(furan-2-ylmethyl)-3-methylbutanamide typically involves the bromination of a precursor compound followed by amide formation. The reaction conditions often require the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine. The process may involve steps such as:

  • Bromination of the precursor compound.
  • Formation of the amide bond through a reaction with furan-2-ylmethylamine.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(furan-2-ylmethyl)-3-methylbutanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: The bromine atom can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like sodium iodide in acetone for halogen exchange.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with a hydroxyl group, while reduction could yield a fully saturated compound.

Scientific Research Applications

2-bromo-N-(furan-2-ylmethyl)-3-methylbutanamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Could be used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-bromo-N-(furan-2-ylmethyl)-3-methylbutanamide involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and furan ring can participate in binding interactions, while the amide group can form hydrogen bonds. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-N-(furan-2-ylmethyl)benzenesulfonamide
  • 2-bromo-N-(furan-2-ylmethyl)aniline

Uniqueness

2-bromo-N-(furan-2-ylmethyl)-3-methylbutanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with biological targets, making it valuable for specific research applications.

Properties

Molecular Formula

C10H14BrNO2

Molecular Weight

260.13 g/mol

IUPAC Name

2-bromo-N-(furan-2-ylmethyl)-3-methylbutanamide

InChI

InChI=1S/C10H14BrNO2/c1-7(2)9(11)10(13)12-6-8-4-3-5-14-8/h3-5,7,9H,6H2,1-2H3,(H,12,13)

InChI Key

QMJZKMNLKRRENI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)NCC1=CC=CO1)Br

Origin of Product

United States

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